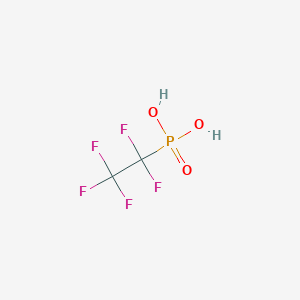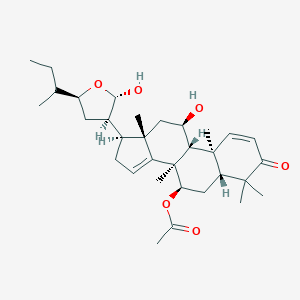
2,3,5,6-Tetrafluorobenzoyl chloride
Overview
Description
Synthesis Analysis
2,3,5,6-Tetrafluorobenzoyl chloride can be synthesized from 2,3,5,6-tetrafluorobenzoic acid through a series of reactions including acyl chlorination, amidation, and Hofmann degradation, yielding a product with a purity of 98% and promising industrial synthetic route potential (Wang Wei-jie, 2008).
Molecular Structure Analysis
The molecular structure of 2,3,5,6-tetrafluorobenzoyl chloride derivatives has been characterized by X-ray diffraction, revealing detailed insights into their geometric configuration. For example, the crystal structure analysis of related fluorinated organic imides shows significant details about the arrangement of fluorinated groups and the overall molecular geometry (A. Valkonen, E. Kolehmainen, B. Ośmiałowski, 2011).
Chemical Reactions and Properties
2,3,5,6-Tetrafluorobenzoyl chloride is involved in various chemical reactions, acting as a typical sulfenyl chloride. Its reactions with olefins, ammonia, aromatic, and heterocyclic compounds have been explored, leading to several new compounds characterized by NMR, mass, and infrared spectroscopy (Paul F. Butler, M. Peach, 1987).
Scientific Research Applications
Isolation of N-heterocyclic Carbene Precursors : It's used in isolating N-heterocyclic carbene precursors with increased α-acceptor character featuring N-fluorophenyl substituents (Hobbs et al., 2010).
Synthesis of Palladium(II) Complexes : It plays a role in the synthesis of palladium(II) complexes with a novel chelating iminocarbene ligand (Frøseth et al., 2003).
Transition-Metal Catalysis : The compound is used in Suzuki-Miyaura cross-coupling for sterically hindered aryl chlorides and boronic acids (Altenhoff et al., 2004).
Production of 6H-pyrido[1,2-a]quinazolin-6-ones : It's involved in chemical reactions to produce these compounds (Nosova et al., 2004).
Isolation of New Compounds : Acts as a typical sulfenyl chloride, facilitating the isolation and characterization of new compounds (Butler & Peach, 1987).
Bifunctional Ambident Reactant : Used as such in scientific research applications (Miranda-Soto et al., 2008).
Preparation of Fluorine-Containing Polybenzoxazoles : Useful in creating polybenzoxazoles with good thermal stability (Zhang Jun-qing, 2013).
Cell-Based Assays for Studying Apoptosis : It's useful in apoptosis inducers and inhibitors study (Zhang et al., 2003).
Grignard Reaction Study : Used in identifying ketyl radicals and suggesting an electron-transfer mechanism similar to SRNα reactions (Ōkubo, 1977).
Annulative Coupling of 2-Arylbenzoyl Chlorides with Alkynes : Used in the iridium-catalyzed coupling to afford phenanthrene derivatives (Nagata et al., 2014).
Microscopic Enumeration of Bacteria : Used for direct epifluorescent microscopic enumeration of respiring bacteria in environmental samples (Rodriguez et al., 1992).
Fluorescent Probe Synthesis : May be suitable for use as fluorescent probes due to high fluorescence quantum yields and large solvatochromic shifts (Abdul-Aziz et al., 1995).
Industrial Synthesis Route : Promising in producing 2,3,5,6-Tetrafluoroaniline with high yield and purity (Wang Wei-jie, 2008).
Preparation of Imidazol-2-ylidenes : Allows for the preparation and observation of imidazol-2-ylidenes (Gorodetsky et al., 2004).
Transformation of Alcohols to Alkyl Chlorides : Used in a new synthetic method for this transformation (Mukaiyama et al., 1977).
Linking Ligand in Coordination Polymers and Metal-Organic Frameworks : Acts as a versatile linking ligand (Orthaber et al., 2010).
Nickel(II) Selective Potentiometric Sensor : Useful in quantitative determination of Ni 2+ and as an indicator electrode in potentiometric titration (Gupta et al., 2000).
Study of Impurity Chloride Concentration and Elimination : Used in electrochemistry for producing fluorocarbons (Li Xiao & K. Johnson, 2003).
Amination of Chloroarenes : Facilitates the rapid, room-temperature amination of chloroarenes (Stauffer et al., 2000).
Safety And Hazards
2,3,5,6-Tetrafluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3,5,6-tetrafluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O/c8-7(13)4-5(11)2(9)1-3(10)6(4)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMDUZWKHVPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370089 | |
| Record name | 2,3,5,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluorobenzoyl chloride | |
CAS RN |
107535-73-9 | |
| Record name | 2,3,5,6-Tetrafluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorobenzoyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)


![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)





![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
